![molecular formula C19H17N3O4 B7562112 3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)
3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HNE, and it is a derivative of naphthalene. HNE has been extensively studied for its unique properties, and researchers are exploring its potential uses in different areas of science.
作用机制
The mechanism of action of HNE is not fully understood, but it is believed to target the mitochondria of cancer cells. HNE has been shown to induce mitochondrial dysfunction, which leads to the activation of apoptotic pathways in cancer cells. It also inhibits the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
HNE has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to cell death. It also inhibits the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. HNE has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
实验室实验的优点和局限性
One of the primary advantages of using HNE in lab experiments is its potent anticancer properties. It can induce apoptosis in cancer cells and inhibit the growth of tumors. However, the synthesis of HNE is a complex process that requires a high level of expertise. Additionally, HNE can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on HNE. One area of research is in the development of new cancer therapies that utilize HNE. Researchers are also exploring the potential use of HNE in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there is a need for further research into the mechanism of action of HNE and its potential side effects on normal cells.
Conclusion:
In conclusion, HNE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potent anticancer properties and has shown promise in the development of new cancer therapies. However, the synthesis of HNE is a complex process that requires a high level of expertise, and its potential side effects on normal cells need to be further studied.
合成方法
The synthesis of HNE is a complex process that involves several steps. The first step is the nitration of 2-nitronaphthalene, which is then followed by the reduction of the nitro group to an amino group. The amino group is then reacted with 2-chloroethylamine hydrochloride to form HNE. This synthesis method is challenging and requires a high level of expertise.
科学研究应用
HNE has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of cancer treatment. HNE has been shown to have potent anticancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
属性
IUPAC Name |
3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-18-12-14-6-2-1-5-13(14)11-15(18)19(24)21-10-9-20-16-7-3-4-8-17(16)22(25)26/h1-8,11-12,20,23H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOEAHKXZRFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCNC3=CC=CC=C3[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)

![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)
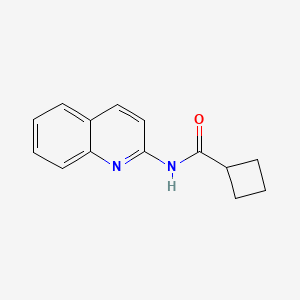

![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)
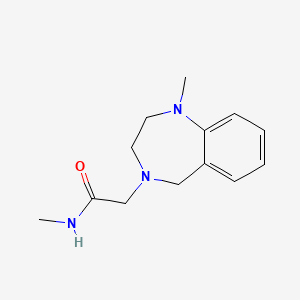
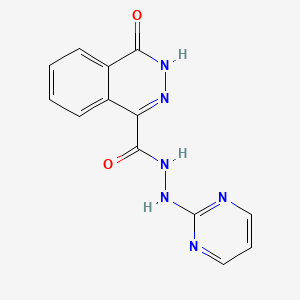
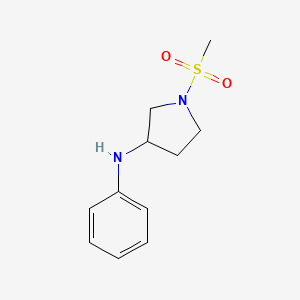
![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
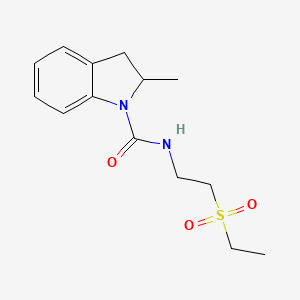
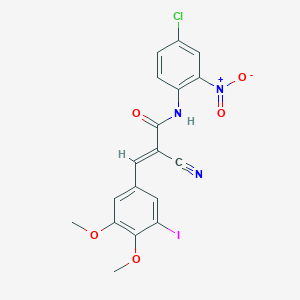
![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)